molecular formula C23H23FN2O3S B3544413 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide

Cat. No.: B3544413
M. Wt: 426.5 g/mol
InChI Key: KRQUMIWITXDDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and sulfonyl groups in the molecule suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

    Acylation reaction: The resulting sulfonamide can then be reacted with 3-fluorophenylacetic acid or its derivatives under conditions that promote acylation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide may have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein binding due to its sulfonamide group.

    Medicine: Possible development as a pharmaceutical agent, particularly for its antimicrobial properties.

    Industry: Use in the development of new materials or as a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action for compounds like 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide often involves interaction with biological macromolecules:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(3-fluorophenyl)acetamide: Shares the acetamide group but lacks the sulfonyl and dimethylphenyl groups.

    4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the acetamide and fluorophenyl groups.

Uniqueness

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26(22-12-9-17(2)13-18(22)3)15-23(27)25-20-6-4-5-19(24)14-20/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQUMIWITXDDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide
Reactant of Route 6
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.